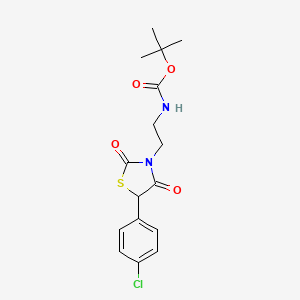![molecular formula C11H21NO B2494587 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1177337-43-7](/img/structure/B2494587.png)
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol involves several key strategies, including the formation of acyl derivatives through reactions with acylating agents. Lorente et al. (1990) describe the synthesis and structural study of acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols, highlighting the conformational preferences of these compounds in solution (Lorente, Iriepa, & Gálvez, 1990).
Molecular Structure Analysis
Molecular mechanics calculations and NMR spectroscopy have been employed to study the structural aspects of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives. Arias-Pérez et al. (1997) found that steric factors primarily govern the conformational behavior, preferring a flattened chair-chair conformation with the N-substituent in an equatorial position (Arias-Pérez, Alejo, & Maroto, 1997).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, contributing to the diverse range of functionalities and potential applications. The synthesis and study of thiazole derivatives by Ramachandran et al. (2011) illustrate the chemical versatility of azabicyclo[3.3.1]nonan derivatives, showing significant antimicrobial activity (Ramachandran et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points and elemental composition, are crucial for understanding the behavior and potential applications of these compounds. Spectral techniques, including IR, NMR, and mass spectroscopy, play a vital role in characterizing these compounds, as discussed by Park, Jeong, & Parthiban (2011), who conducted a comprehensive NMR study on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones (Park, Jeong, & Parthiban, 2011).
Applications De Recherche Scientifique
Structural and Conformational Studies
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol, as part of the 3-azabicyclo[3.3.1]nonane series, has been extensively studied for its structural and conformational properties. Research has shown that these compounds generally prefer a flattened chair-chair conformation with N-substituents in equatorial positions. This conformational behavior is primarily influenced by steric factors (Arias-Pérez, Alejo, & Maroto, 1997), (Lorente, Iriepa, & Gálvez, 1990).
Synthesis and Characterization
The synthesis and characterization of derivatives of 3-azabicyclo[3.3.1]nonan-9-ol have been a significant focus. Studies have explored various substituents, revealing insights into their stereochemistry, electronic effects, and conformational preferences (Ramachandran et al., 2011), (Park, Jeong, & Parthiban, 2011).
Antimicrobial Activity
Research into the antimicrobial properties of 3-azabicyclo[3.3.1]nonan-9-ol derivatives has shown potential in this area. Some derivatives have been found to exhibit significant growth inhibition against various microorganisms, suggesting their utility in developing new antimicrobial agents (Ramachandran et al., 2011), (Ramachandran, Rani, & Kabilan, 2009).
Spectroscopic Studies
Spectroscopic studies, such as NMR and IR, have been crucial in understanding the molecular structure and dynamics of 3-azabicyclo[3.3.1]nonan-9-ol derivatives. These studies provide detailed insights into the electronic and stereochemical aspects of these molecules (Iriepa, Gil-Alberdi, & Gálvez, 1992).
Crystallography and Molecular Modeling
Crystallographic and molecular modeling studies have been instrumental in elucidating the structural aspects of 3-azabicyclo[3.3.1]nonan-9-ol derivatives. These studies contribute to a deeper understanding of the molecule's behavior in different states and its interactions with other molecules (Iriepa et al., 2004), (Arias, Cordero, & Gálvez, 1993).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-11,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYGYLHQLJJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)
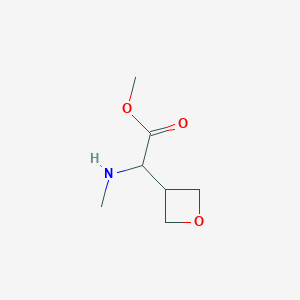
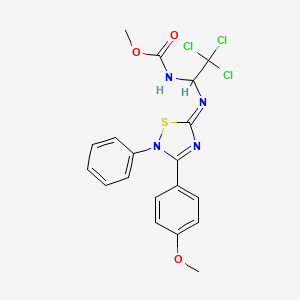
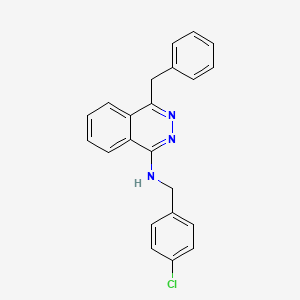
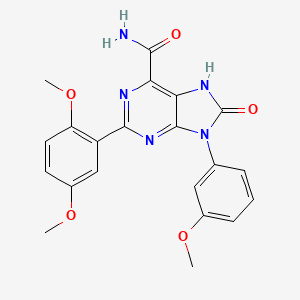

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
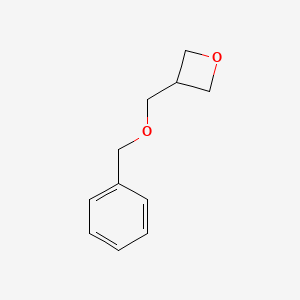
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2494525.png)
